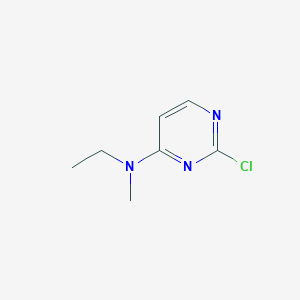

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Description

Propriétés

IUPAC Name |

2-chloro-N-ethyl-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-11(2)6-4-5-9-7(8)10-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVQCIMGZVVQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506636 | |

| Record name | 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77200-07-8 | |

| Record name | 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-ethyl-N-methyl-4-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro N Ethyl N Methylpyrimidin 4 Amine and Its Analogues

Strategies for Pyrimidine (B1678525) Core Construction

The assembly of the pyrimidine ring is the foundational step in the synthesis of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine. Various methods have been developed to construct the 2-chloropyrimidin-4-amine scaffold, primarily through cyclization reactions and subsequent functionalization.

Cyclization Approaches to 2-Chloropyrimidin-4-amine Scaffold

The construction of the pyrimidine ring typically involves the condensation of a three-carbon component with a guanidine-containing fragment. For the synthesis of 2-aminopyrimidine (B69317) derivatives, guanidine (B92328) hydrochloride is a common and readily available starting material. This is often reacted with a β-dicarbonyl compound or its equivalent.

One-step synthesis of 2-aminopyrimidines can be achieved by reacting a β-ketoester or a β-aldehydoester with guanidine hydrochloride. This reaction is often carried out in the presence of a base, such as potassium carbonate, and can be accelerated using microwave irradiation in a solvent-free setting, which aligns with green chemistry principles. guidechem.com

Another approach involves a multi-step sequence starting from dicyandiamide (B1669379) and ammonium (B1175870) chloride to generate guanidine hydrochloride at high temperatures. The resulting guanidine hydrochloride is then reacted with 1,1,3,3-tetramethoxypropane (B13500) in the presence of industrial hydrochloric acid to yield 2-aminopyrimidine. google.com

Functionalization at C-2 Position for Chlorine Incorporation

Once the pyrimidine ring is formed, the introduction of a chlorine atom at the C-2 position is a critical step. This is typically achieved through a diazotization reaction of a 2-aminopyrimidine precursor, followed by a Sandmeyer-type reaction.

Specifically, 2-aminopyrimidine is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically between -20°C and 0°C) to form a diazonium salt. google.com The subsequent decomposition of this diazonium salt in the presence of a chloride source, often from the hydrochloric acid solvent, and a catalyst like zinc chloride, introduces the chlorine atom at the C-2 position to yield 2-chloropyrimidine. google.com The yield of this reaction can be sensitive to temperature, with higher temperatures potentially leading to reduced yields.

Alternatively, chlorination can be achieved by treating a corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). google.commdpi.com For instance, 2,4-dihydroxypyrimidine can be converted to 2,4-dichloropyrimidine (B19661) using reagents such as a mixture of phosphorus pentachloride (PCl₅) and POCl₃, or thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF). chemicalbook.comnbinno.com

Introduction of N-ethyl-N-methylamino Moiety at C-4 Position

The final key structural modification is the introduction of the N-ethyl-N-methylamino group at the C-4 position of the pyrimidine ring. This is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloropyrimidine substrate.

The chlorine atom at the C-4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position. acs.orgresearchgate.net This regioselectivity is attributed to the electronic properties of the pyrimidine ring. Therefore, reacting 2,4-dichloropyrimidine with N-ethyl-N-methylamine is expected to selectively yield this compound.

This amination reaction is typically carried out in a suitable solvent, and the presence of a base is often required to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and base can influence the reaction rate and yield. In some cases, the reaction can be performed under solvent-free conditions, particularly with microwave assistance, which can lead to shorter reaction times and cleaner product formation. nih.gov Studies on the amination of 2,4-dichloropyrimidines with various secondary amines have shown that the reaction proceeds efficiently, providing the desired C-4 substituted products in good yields. chemicalbook.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

For the amination of 2,4-dichloropyrimidines, a variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) and alcohols such as propanol (B110389) being common choices. nih.govnih.gov The selection of the base is also crucial; tertiary amines like triethylamine (B128534) or stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used to drive the reaction to completion. researchgate.netnih.gov

The use of palladium catalysts has been shown to be effective in promoting the regioselective amination of 6-aryl-2,4-dichloropyrimidines, favoring the formation of the C4-isomer. researchgate.net However, for many simple secondary amines, the reaction can proceed efficiently without a catalyst. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for optimizing these reactions. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.orgnih.gov For instance, the microwave-assisted amination of 2-amino-4-chloropyrimidine (B19991) with various amines in anhydrous propanol with triethylamine as a base was completed in 15-30 minutes at temperatures between 120-140°C, with yields ranging from moderate to good. acs.org

The following interactive table summarizes the reaction conditions and yields for the synthesis of various 4-amino-2-chloropyrimidine (B189420) derivatives, which are close analogues of the target compound.

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The application of green chemistry principles in the synthesis of pyrimidine derivatives has gained significant attention in recent years, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of multicomponent reactions, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to pyrimidine synthesis by combining three or more reactants in a single step, thereby reducing the number of synthetic steps, purification procedures, and waste generation.

Solvent-free synthesis, often facilitated by microwave irradiation, is another important green methodology. nih.govmdpi.comresearchgate.net By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product isolation. For example, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine under solvent-free conditions at 80-90°C has been reported to give good to excellent yields of the corresponding 2-aminopyrimidine derivatives. nih.gov

The use of water as a solvent is also a key aspect of green chemistry. While not always suitable for all organic reactions, when applicable, it provides a safe, non-toxic, and environmentally benign reaction medium.

The following interactive table highlights some green synthetic approaches for pyrimidine derivatives.

Chemical Reactivity and Derivatization Pathways of 2 Chloro N Ethyl N Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the ring act as strong electron-withdrawing groups, stabilizing the intermediate Meisenheimer complex formed during the substitution process. This makes the C-2 position a prime target for displacement by various nucleophiles. rsc.orgepa.gov

Amination Reactions for Novel Pyrimidine Analogues

Amination via SNAr is a common strategy for derivatizing chloropyrimidines. While no specific examples involving 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine are documented in the searched literature, related 2-chloropyrimidines readily react with primary and secondary amines. researchgate.net These reactions can sometimes be carried out under non-catalyzed SNAr conditions, particularly with highly nucleophilic aliphatic amines. researchgate.net For less reactive nucleophiles, such as anilines or heteroarylamines, palladium catalysis (as in the Buchwald-Hartwig reaction) is often required to achieve efficient coupling. researchgate.netnih.gov

Alkoxylation, Thiolation, and Other Heteroatom Substitutions

The C-2 chlorine is also expected to be displaceable by other heteroatom nucleophiles. In related systems, 2-chloropyrimidines undergo substitution reactions with alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) to yield the corresponding ethers and thioethers. rsc.org These reactions typically proceed under standard SNAr conditions, often involving a base in a suitable solvent.

Palladium-Catalyzed Cross-Coupling Reactions at C-2

The C-Cl bond at the C-2 position of a pyrimidine ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura reaction is widely used to couple aryl halides with aryl- or heteroarylboronic acids. mdpi.comresearchgate.net It is highly probable that this compound would undergo Suzuki coupling at the C-2 position. In analogous syntheses, 2-chloropyrimidines are coupled with various boronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ or K₃PO₄ in solvents like aqueous dioxane or acetonitrile (B52724). mdpi.commdpi.com The reaction's success and yield would depend on the specific boronic acid and optimization of the catalytic system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines (General) This table is based on general procedures for related compounds, as specific data for this compound is unavailable.

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | mdpi.com |

| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 78 °C | mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | mdpi.com |

Other Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald-Hartwig)

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org It is a viable pathway for introducing alkynyl substituents at the C-2 position of this compound. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds and is more versatile than traditional SNAr amination, especially for less nucleophilic amines. nih.govwikipedia.org It allows for the coupling of aryl halides with a wide array of amines, amides, and related compounds. wikipedia.orgnih.gov This methodology would be the expected choice for coupling challenging or sterically hindered amines to the C-2 position of the pyrimidine core. nih.govresearchgate.net

Transformations Involving the N-ethyl-N-methylamino Side Chain

The N-ethyl-N-methylamino group of this compound can undergo several transformations, primarily centered around N-dealkylation and N-oxidation reactions. These reactions can be induced chemically or through metabolic processes.

N-Dealkylation: The removal of one or both alkyl groups (ethyl and methyl) from the nitrogen atom is a key transformation. This can be achieved through various chemical methods, although specific studies on this compound are not extensively documented in publicly available research. However, general methods for the N-dealkylation of tertiary amines are applicable. google.com For instance, reaction with chloroformate reagents, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, can lead to the formation of a carbamate (B1207046) intermediate, which upon subsequent hydrolysis or reduction, yields the dealkylated amine. google.com

Metabolically, N-dealkylation is a common pathway for drugs containing N,N-dialkylamino moieties. nih.gov This process is typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The reaction proceeds through an initial hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously breaks down to yield the dealkylated amine and an aldehyde (formaldehyde from demethylation or acetaldehyde (B116499) from deethylation). nih.gov While specific metabolic studies on this compound are not detailed, it is plausible that it would undergo sequential dealkylation, first yielding 2-chloro-N-ethylpyrimidin-4-amine or 2-chloro-N-methylpyrimidin-4-amine, and subsequently 2-chloro-4-aminopyrimidine. The relative ease of removal of the alkyl groups generally follows the order of methine > methylene (B1212753) > methyl. mdpi.com

N-Oxidation: Tertiary amines can also undergo N-oxidation to form N-oxide derivatives. This transformation is often mediated by flavin-containing monooxygenases (FMOs) in metabolic contexts. nih.gov The resulting N-oxide metabolites can sometimes act as prodrugs, being bioreduced in vivo back to the parent tertiary amine.

The table below summarizes potential transformations of the N-ethyl-N-methylamino side chain, drawing from general principles of amine reactivity.

| Transformation | Potential Reagents/Conditions | Potential Products | Reaction Type |

|---|---|---|---|

| N-Demethylation | Phenyl chloroformate followed by hydrolysis; CYP450 enzymes | 2-Chloro-N-ethylpyrimidin-4-amine | Chemical/Metabolic Dealkylation |

| N-Deethylation | Phenyl chloroformate followed by hydrolysis; CYP450 enzymes | 2-Chloro-N-methylpyrimidin-4-amine | Chemical/Metabolic Dealkylation |

| Complete N-Dealkylation | Harsh dealkylation conditions; Sequential metabolic dealkylation | 2-Chloro-4-aminopyrimidine | Chemical/Metabolic Dealkylation |

| N-Oxidation | m-CPBA; Flavin-containing monooxygenases (FMO) | This compound N-oxide | Chemical/Metabolic Oxidation |

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically for the reactions of the N-ethyl-N-methylamino side chain of this compound are scarce in the available literature. However, the mechanisms can be inferred from studies on analogous systems.

Mechanism of N-Dealkylation: The mechanism of nitrosative N-dealkylation of N,N-dialkylanilines has been shown to be dependent on the reaction acidity. nih.gov At high acidity, deethylation is favored and proceeds via oxidation of the substrate to an amine radical cation by NO+. This is followed by hydrogen atom abstraction from the carbon adjacent to the nitrogen by NO2 to form an iminium ion, which then yields the dealkylated amine and an aldehyde. nih.gov At lower pH, demethylation is predominant and can occur through different pathways, including the formation of a nitrosammonium ion or the deprotonation of the radical cation to an α-amino radical. nih.gov

In the context of enzymatic N-dealkylation by cytochrome P450, two primary mechanisms have been proposed: single-electron transfer (SET) and hydrogen atom transfer (HAT). The SET mechanism involves the transfer of an electron from the amine to the activated iron-oxo species of the enzyme, forming an amine radical cation. In contrast, the HAT mechanism involves the direct abstraction of a hydrogen atom from the α-carbon of the alkyl group. While SET is generally accepted for peroxidases, direct HAT is considered more likely for cytochrome P450 enzymes.

Mechanism of Nucleophilic Substitution on the Pyrimidine Ring: The N-ethyl-N-methylamino group also influences the reactivity of the pyrimidine ring itself. The reaction of 2-chloropyrimidines with amines to form 2-aminopyrimidines is a well-established nucleophilic aromatic substitution (SNAr) reaction. The reaction of 3-aminopyrrole with chloropyrimidines, for instance, occurs exclusively at the 3-amino group, with the rate and selectivity influenced by the position of activating groups on the pyrimidine ring and the reaction conditions (acidic vs. basic). nih.gov For 2-chloropyrimidines, substitution at the C4/C6 positions is generally favored over substitution at the C2 position. nih.gov

The table below outlines the key mechanistic steps proposed for relevant reactions.

| Reaction | Proposed Key Mechanistic Steps | Intermediate Species |

|---|---|---|

| Nitrosative N-Dealkylation (High Acidity) | 1. Oxidation to amine radical cation by NO+. 2. H-atom abstraction by NO2. 3. Formation of iminium ion. 4. Hydrolysis to dealkylated amine and aldehyde. | Amine radical cation, Iminium ion |

| Enzymatic N-Dealkylation (CYP450) | 1. Hydrogen atom transfer (HAT) from α-carbon to iron-oxo species. 2. Formation of carbinolamine. 3. Spontaneous decomposition. | Carbinolamine |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack of the amine on the electron-deficient pyrimidine ring. 2. Formation of a Meisenheimer-like intermediate. 3. Departure of the chloride leaving group. | Meisenheimer complex |

Structure Activity Relationship Sar Studies of 2 Chloro N Ethyl N Methylpyrimidin 4 Amine Analogues

Design Principles for Pyrimidine-Based Chemical Libraries

The design of chemical libraries centered on the pyrimidine (B1678525) scaffold is a strategic endeavor in modern drug discovery, leveraging its status as a "privileged scaffold." nih.govnih.govnih.gov This designation means the pyrimidine core can bind to multiple, diverse biological targets, making it an efficient framework for generating libraries of potential drug candidates. nih.govacs.org The core principle is to decorate the central pyrimidine ring with a variety of functional groups at key positions (typically C-2, C-4, C-5, and C-6) to explore a wide swath of chemical space and identify structure-activity relationships (SAR). tandfonline.commdpi.com

Key design principles include:

Scaffold Hopping and Bioisosterism: The pyrimidine ring itself often serves as a bioisostere for other aromatic systems, like the phenyl group, or as a more complex fused system mimicking purines. nih.govtandfonline.comresearchgate.net This allows for improved physicochemical properties such as solubility and metabolic stability. rsc.org

Combinatorial Synthesis: Libraries are often built using split-and-pool synthesis strategies, where a core pyrimidine intermediate is reacted with diverse sets of building blocks. nih.gov This approach allows for the rapid generation of millions of unique compounds, each with a distinct substitution pattern. nih.gov

Diversity-Oriented Synthesis (pDOS): This strategy aims to create molecules with significant structural and conformational diversity starting from a common pyrimidine-based intermediate. frontiersin.orgnih.gov By employing skeletal transformation strategies, libraries can include not just simple substituted pyrimidines but also more complex, conformationally varied structures like macrocycles and bridged polycycles, accessing unique biological activities. frontiersin.orgnih.gov

Privileged Structure-Based Design: The design process often focuses on incorporating the pyrimidine core into frameworks known to interact with specific target classes, such as kinases. acs.orgwiley.com The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of many protein kinases, a common interaction motif for inhibitors. nih.gov

The ultimate goal of these libraries is to systematically probe the relationship between a compound's structure and its biological activity, using the resulting data to build predictive models for designing next-generation therapeutic agents. tandfonline.com

Influence of C-2 Substituent Variation on Biological Target Interaction

Research on various pyrimidine-based series has demonstrated that the C-2 position is highly sensitive to modification. For instance, in the development of kinase inhibitors, this position often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various groups to enhance properties like solubility or to target unique sub-pockets for improved selectivity. acs.org

A deconstruction-reconstruction strategy highlights the versatility of the C-2 position. By converting a pyrimidine into a pyrimidinium salt, the C-2 substituent can be readily swapped. This process allows for the creation of analogues with diverse alkyl, trifluoromethyl (CF3), and biheteroaryl groups at this position, demonstrating its accessibility for broad SAR exploration. nih.gov Studies on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors also underscore the importance of the C-2 moiety in achieving potent inhibition. rsc.org

Table 1: Illustrative SAR Data for C-2 Position Modifications in Pyrimidine Analogues (Note: This table is a representative example based on general findings in the literature and does not represent a single specific study on 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine.)

| Compound Series | C-2 Substituent | Relative Biological Activity | Key Observation |

| Pyrimidine-based Kinase Inhibitors | -Cl | Baseline | Good starting point for synthesis and activity. |

| -NH2 | Increased Activity | Amino group can act as a hydrogen bond donor, improving target engagement. nih.gov | |

| -SCH3 | Variable Activity | Activity is target-dependent; can enhance selectivity for certain kinases. nih.gov | |

| -CF3 | Increased Potency | The electron-withdrawing nature can enhance binding affinity. nih.gov | |

| -Cyclopropyl | Maintained/Improved Activity | Small alkyl groups are often well-tolerated and can fill small hydrophobic pockets. nih.gov |

The electronic properties of the C-2 substituent are critical. Electron-withdrawing groups, such as chloro or trifluoromethyl, can impact the pKa of the pyrimidine nitrogens, influencing their ability to form hydrogen bonds. juniperpublishers.com Conversely, hydrogen bond donors like an amino group can establish additional stabilizing interactions within a protein's active site. rsc.org The process of bioisosteric replacement, where one group is swapped for another with similar physical or chemical properties (e.g., Cl for SH or CF3), is a common strategy to fine-tune activity at this position. cambridgemedchemconsulting.com

Impact of N-ethyl-N-methylamino Group Modifications on Preclinical Activity

The N-ethyl-N-methylamino group at the C-4 position of the pyrimidine ring is crucial for anchoring the molecule into the active site of many biological targets and for defining its pharmacokinetic profile. Modifications to this dialkylamino moiety can lead to significant changes in potency, selectivity, and metabolic stability.

SAR studies on N4-substituted pyrimidines consistently show that the size, shape, and polarity of the amino substituent are determining factors for activity. nih.gov For example, in a series of Kv7 channel openers, cyclic amines at a key position generally yielded more active compounds than acyclic or aromatic amines. acs.org Furthermore, the substitution pattern on these cyclic amines was critical; dimethylated and spiro-derivatives showed markedly improved biological activity over unsubstituted rings. acs.org This suggests that the specific conformation and steric bulk of the amino group are finely tuned for optimal target interaction.

The flexibility of the alkyl chains also plays a role. Increasing the number of methylene (B1212753) units in an N,N-dialkylamino group can shift spectroscopic properties and, by extension, influence interactions with a biological target. mdpi.com Stiffening the amino group by incorporating it into a ring system can pre-organize the molecule into a more favorable conformation for binding, potentially increasing potency. mdpi.com

Table 2: Illustrative SAR Data for C-4 Amino Group Modifications in Pyrimidine Analogues (Note: This table is a representative example based on general findings in the literature and does not represent a single specific study on this compound.)

| Compound Series | C-4 Amino Substituent | Relative Biological Activity | Key Observation |

| Pyrimidine-based Inhibitors | -N(CH3)(C2H5) | Baseline | Small, flexible dialkylamino group. |

| -Morpholine | Increased Activity/Selectivity | The morpholine (B109124) ring is a privileged pharmacophore for PI3K/PIKKs, with the oxygen forming a key hydrogen bond. cambridgemedchemconsulting.com | |

| -Piperidine | Variable Activity | Often a site of metabolism; substitution on the piperidine (B6355638) ring can modulate activity and stability. cambridgemedchemconsulting.comnih.gov | |

| -Cyclobutylamino | Decreased Activity | A single alkyl group may not provide the same level of interaction as a dialkyl or cyclic amine. acs.org | |

| -Spiro[3.3]heptane-amine | Increased Activity | Rigid spirocyclic systems can offer improved properties and explore different vectors for substitution. acs.orgnih.gov |

In the context of pyrazolo[3,4-d]pyrimidines, N4-alkylamino groups were shown to be essential for conferring growth inhibitory activities against cancer cell lines. nih.gov The general synthetic route involves the displacement of a chlorine atom at the C-4 position with a desired amine, a reaction directly analogous to the synthesis of the parent compound, making this position highly amenable to the construction of chemical libraries for SAR exploration.

Conformational Analysis and Pharmacophore Generation in SAR

Understanding the three-dimensional structure and electronic properties of a molecule is essential for rational drug design. For pyrimidine-based analogues, conformational analysis and pharmacophore modeling are powerful computational tools used to decipher the SAR at a molecular level. lumenlearning.com

Conformational Analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. lumenlearning.com Even seemingly rigid molecules like pyrimidine derivatives possess a degree of flexibility, particularly in their substituent groups like the N-ethyl-N-methylamino moiety. frontiersin.orgnih.gov The molecule's preferred conformation—the one with the lowest energy—is often the one that is recognized by the biological target. Computational studies can predict these low-energy conformers, providing insight into how the molecule fits into a binding site. nih.govnih.gov For instance, analysis of pyrimidine-embedded macrocycles revealed that skeletal flexibility allowed for multiple low-energy conformers, which could be a valuable trait for interacting with different biological targets. frontiersin.org

Pharmacophore Generation builds on this by identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. youtube.comyoutube.com A pharmacophore model serves as a 3D template of the key features a molecule must possess to bind to its target. nih.gov

For pyrimidine derivatives, a typical pharmacophore model might include:

One or two hydrogen bond acceptors (the pyrimidine nitrogens).

A hydrogen bond donor (if an amino group is present at C-2 or C-4).

A hydrophobic/aromatic region (the pyrimidine ring itself).

Additional features defined by the substituents.

These models are often developed using a set of known active molecules. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to correlate the 3D steric, electrostatic, and hydrophobic fields of the molecules with their biological activity. japsonline.comnih.govnih.gov The resulting 3D contour maps visually represent regions where bulky, electronegative, or hydrophobic groups increase or decrease activity, providing a detailed roadmap for designing more potent compounds. japsonline.comnih.gov Such models have been successfully applied to various pyrimidine series to guide the synthesis of novel inhibitors with enhanced activity. nih.govjapsonline.com

Mechanistic Biochemical and Biological Investigations Preclinical

Identification and Validation of Molecular Targets

There is no publicly available information identifying or validating specific molecular targets for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine. While many 2,4-substituted pyrimidine (B1678525) derivatives are known to target a range of proteins, including kinases and other enzymes, no such studies have been published for this specific compound.

Ligand-Receptor Binding Affinities and Kinetics

No data on the ligand-receptor binding affinities or kinetic parameters (such as Kd, Kon, or Koff rates) for this compound with any biological target have been reported in the scientific literature.

Enzymatic Inhibition/Activation and Kinetic Profiling

Detailed enzymatic inhibition or activation studies for this compound are not available. Consequently, there is no information regarding its inhibitory constants (e.g., IC50, Ki) or its mode of action on any specific enzymes.

Cellular Pathway Modulation and Signalling Cascade Effects (in vitro)

There are no published in vitro studies detailing the effects of this compound on cellular pathways or signaling cascades. Research on related pyrimidine compounds suggests potential roles in modulating pathways involved in cell proliferation and survival, but these findings cannot be directly attributed to the specific compound .

In Vitro Efficacy in Mechanistic Disease Models (e.g., cell lines, tissue cultures)

No studies demonstrating the in vitro efficacy of this compound in any mechanistic disease models, such as cancer cell lines or other tissue cultures, have been found in the public domain.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Profiling

In Vitro ADME Characterization

In vitro ADME studies are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. These assays provide crucial data on metabolic stability, membrane permeability, and protein binding, which collectively influence the bioavailability and disposition of a drug.

Metabolic Stability and Metabolite Identification Pathways

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the rate of metabolism. For pyrimidine (B1678525) derivatives, metabolic pathways can involve oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 enzymes. The ethyl and methyl groups on the amine at the 4-position of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine, as well as the chloro substituent at the 2-position, are potential sites for metabolic modification.

Permeability and Transport Mechanisms

The ability of a drug to cross biological membranes is essential for its absorption and distribution to target tissues. In vitro permeability assays, such as the Caco-2 cell monolayer model, are used to predict intestinal absorption. The physicochemical properties of this compound, including its lipophilicity and molecular size, will influence its passive diffusion across cell membranes.

Studies on structurally related aminopyrimidine compounds suggest that modifications to enhance lipophilicity, such as the inclusion of alkyl groups, can improve cell membrane permeability. nih.gov The presence of both an ethyl and a methyl group on the amine in this compound may contribute to favorable permeability characteristics. However, the compound may also be a substrate for active transport proteins, which could either enhance its uptake or promote its efflux from cells. Further investigation is required to elucidate the specific transport mechanisms involved.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, can significantly impact its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. Therefore, determining the plasma protein binding of this compound is essential for interpreting its pharmacokinetic and pharmacodynamic data.

The degree of plasma protein binding is influenced by the compound's physicochemical properties, such as its lipophilicity and charge. While specific data for this compound is not available, this is a critical parameter that would be determined during preclinical development using techniques like equilibrium dialysis or ultrafiltration.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models are indispensable for understanding the complete pharmacokinetic profile of a drug candidate in a living system. nih.gov These studies provide data on bioavailability, clearance, and tissue distribution, which are vital for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. researchgate.net The choice of animal model is critical and is often based on similarities in drug metabolism pathways to humans. nih.govcapes.gov.br

Bioavailability and Clearance Rates

Oral bioavailability is a measure of the fraction of an administered dose that reaches the systemic circulation. It is influenced by the compound's absorption and first-pass metabolism. In vivo studies in animal models, such as rats or mice, are conducted to determine the bioavailability of this compound following oral administration. mdpi.com

Clearance is the volume of plasma from which the drug is completely removed per unit of time and is a measure of the body's efficiency in eliminating the drug. It is determined by the rates of metabolism and excretion. Pharmacokinetic modeling of plasma concentration-time data from animal studies allows for the calculation of both bioavailability and clearance rates.

Table 1: Hypothetical In Vivo Pharmacokinetic Parameters in a Rat Model

| Parameter | Value | Unit |

| Bioavailability (F) | 60 | % |

| Clearance (CL) | 15 | mL/min/kg |

| Volume of Distribution (Vd) | 2.5 | L/kg |

| Half-life (t1/2) | 2 | hours |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Tissue Distribution and Accumulation

Understanding the distribution of a drug into various tissues is crucial for assessing its efficacy and potential for toxicity. Following administration, the concentration of this compound would be measured in different organs and tissues at various time points. This information helps to determine if the compound reaches its intended target site in sufficient concentrations and whether it accumulates in any tissues, which could lead to adverse effects. The physicochemical properties of the compound, such as its lipophilicity and ability to bind to tissue components, will govern its tissue distribution profile.

In Vivo Pharmacodynamic Studies in Animal Models

No information is available in the public domain regarding in vivo studies of this compound in any animal models.

Target Engagement and Biomarker Modulation

There are no published data detailing the target engagement or biomarker modulation for this compound. Research on its specific molecular targets and its effect on downstream biological markers has not been made publicly available.

Dose-Response Relationships in Animal Models

No studies documenting the dose-response relationships of this compound in animal models could be located.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

There is no available research detailing quantum mechanical calculations or molecular dynamics simulations for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine. QM studies would provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. MD simulations are essential for understanding the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a biological membrane. The absence of these studies means that the fundamental energetic and dynamic properties of this specific compound have not been characterized in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR studies that include this compound in their dataset were identified. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model, a dataset of compounds with known activities is required. The lack of such studies suggests that this compound has not been part of a series of analogs tested for a specific biological activity that would warrant a QSAR investigation.

Prediction of ADME Properties and Metabolic Hotspots

There are no published studies that specifically predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties or identify the metabolic hotspots of this compound. In silico ADME prediction is a vital component of modern drug development, helping to identify potential pharmacokinetic issues early on. The identification of metabolic hotspots, or the sites on the molecule most likely to be modified by metabolic enzymes, is crucial for understanding its metabolic fate and designing more stable analogs.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the scientific literature. This type of analysis is used to determine the preferred three-dimensional shapes (conformations) of a molecule and their relative energies. This information is critical for understanding its interaction with biological receptors, as the bioactive conformation is often a low-energy state.

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques (HPLC, LC-MS) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, purification, and quantification of chemical compounds. For 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine, these methods would be used to assess its purity by separating it from any starting materials, byproducts, or degradation products.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape. The retention time of the compound would be a key identifier under specific chromatographic conditions.

When coupled with a mass spectrometer (LC-MS), this technique not only separates the compound but also provides mass information for each eluting peak, allowing for confident identification and quantification. While general methodologies for related compounds exist, specific HPLC or LC-MS methods and chromatograms for the purity and quantification of this compound are not publicly documented.

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Solid-State Analysis

Furthermore, if this compound were to be studied as a ligand for a protein, co-crystallization followed by X-ray analysis of the ligand-protein complex would reveal the specific binding interactions at the atomic level. This information is invaluable in structure-based drug design. Currently, there are no published X-ray crystal structures for this compound.

Spectroscopic Characterization Beyond Routine Identification (e.g., FT-IR, FT-Raman, UV-Vis)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the functional groups and electronic properties of a molecule.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. Key expected absorptions would include C-H stretching vibrations from the alkyl groups, C=N and C=C stretching from the pyrimidine (B1678525) ring, and the C-Cl stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy would provide information about the electronic transitions within the molecule. The pyrimidine ring system is a chromophore that would be expected to absorb UV light. The wavelength of maximum absorbance (λmax) would be characteristic of the compound's electronic structure.

Detailed experimental FT-IR, FT-Raman, or UV-Vis spectra for this compound are not available in published literature.

Emerging Research Applications and Future Directions

Utility as Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of proteins and biological systems. nih.gov The design of effective chemical probes requires specific characteristics, such as high affinity for the target (typically below 100 nM) and significant selectivity over other related targets. nih.gov The pyrimidine (B1678525) scaffold is a well-established "hinge-binding" motif in many kinase inhibitors and is integral to the design of molecules that probe biological functions. researchgate.net

While 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine has not yet been extensively developed as a chemical probe, its structure is analogous to other pyrimidine derivatives that have been successfully utilized in this capacity. For instance, substituted pyrimidines have been used in the synthesis of fluorescent dyes and biosensors for protein assays. chemicalbook.com The reactivity of the chlorine atom at the C2 position allows for facile modification, enabling the attachment of fluorophores, biotin (B1667282) tags, or photo-affinity labels. These modifications would allow researchers to visualize and track the molecule's interactions within a cell, identify its binding partners, and elucidate its mechanism of action. The N-ethyl-N-methylamino group at the C4 position can also be varied to fine-tune the molecule's selectivity and physicochemical properties for specific biological targets.

Future research could focus on developing derivatives of this compound as probes for various enzyme families, such as kinases or proteases, where the pyrimidine core can mimic the binding of endogenous ligands like ATP. The development of structurally related inactive derivatives would also be crucial to serve as negative controls in biological experiments, a key requirement for a high-quality chemical probe. nih.gov

Potential in Agrochemistry Research (Mechanistic Studies)

Pyrimidine derivatives are a cornerstone of the agrochemical industry, with numerous commercialized products used as herbicides, fungicides, and insecticides. mdpi.comresearchgate.net Anilinopyrimidines, for example, are a major class of fungicides used against pathogens like Botrytis cinerea. mdpi.com A significant area of agrochemical research is the elucidation of the mechanism of action (MoA) of these compounds to understand their efficacy and to combat the development of resistance.

One novel herbicidal MoA involves the disruption of the pyrimidine biosynthesis pathway by targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov Given that this compound is a pyrimidine derivative, it stands as a candidate for mechanistic studies in agrochemistry. Research could investigate its potential to inhibit essential pathways in weeds or fungi. For example, studies could explore whether it or its derivatives interfere with nucleic acid synthesis, a known target for some pyrimidine-based agrochemicals. nih.gov

The fungicidal action of some pyrimidine amines is attributed to the inhibition of NADH oxidoreductase in the mitochondrial complex I. nih.gov Mechanistic studies on this compound could involve assays to screen for inhibition of key enzymes in plant or fungal pathogens. Furthermore, structure-activity relationship (SAR) studies, where the ethyl and methyl groups are systematically replaced, could reveal the structural requirements for potent herbicidal or fungicidal activity and help in designing more effective and selective agrochemicals. mdpi.com

| Potential Agrochemical Research Areas for this compound |

| Target Pathway Investigation |

| Inhibition of Dihydroorotate Dehydrogenase (DHODH) |

| Disruption of Nucleic Acid Biosynthesis |

| Inhibition of Mitochondrial Complex I (NADH Oxidoreductase) |

| Mechanistic Studies |

| Enzyme Inhibition Assays |

| In vivo studies on model plants and fungi |

| Analysis of resistance development |

| Structure-Activity Relationship (SAR) Studies |

| Modification of N-alkyl substituents |

| Replacement of the C2-chlorine atom |

Role as Scaffolds in Material Science Research

The application of pyrimidine derivatives is expanding into material science, where they can serve as building blocks for functional materials. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine-based ligands suitable for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.

This compound, with its multiple nitrogen atoms, could serve as a versatile ligand or monomer in the synthesis of novel polymers. researchgate.net The reactivity of the C2-chlorine atom allows for its use in polymerization reactions or for post-polymerization modification, where functional groups can be introduced onto a polymer backbone. This could lead to the development of "smart" polymers that respond to external stimuli like pH or temperature.

Future research could explore the synthesis of polymers incorporating the this compound unit to create materials with tailored electronic, optical, or thermal properties. For example, incorporating this pyrimidine derivative into conjugated polymers could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of such polymer-based scaffolds is a growing area in tissue engineering as well. nih.gov

Catalytic Applications and Ligand Design in Organic Synthesis

The 2-aminopyrimidine (B69317) moiety is a privileged scaffold in medicinal chemistry and also serves as a versatile ligand in transition-metal-catalyzed cross-coupling reactions. nih.govijpsjournal.com These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The nitrogen atoms of this compound can coordinate to metal centers, such as palladium or copper, making it a potential ligand for various catalytic transformations. For instance, ligands based on the 2-aminopyrimidine structure have been employed in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. nih.gov The electronic properties of the ligand, and thus the reactivity of the catalyst, can be tuned by modifying the substituents on the pyrimidine ring.

Future directions in this area could involve synthesizing a library of ligands based on the this compound scaffold and screening them in a variety of cross-coupling reactions. The chlorine atom at the C2 position also offers a handle for further functionalization, allowing for the creation of bidentate or pincer-type ligands, which often exhibit enhanced catalytic activity and stability. The development of chiral versions of these ligands could also open doors to their use in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Derivative Design

The discovery and optimization of bioactive compounds is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and material science to accelerate this process. github.iomdpi.comresearchgate.net These computational approaches can analyze vast datasets to identify patterns, predict biological activity, and generate novel molecular structures with desired properties. researchgate.netnih.gov

For a scaffold like this compound, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new derivatives based on their structural features. researchgate.net Generative models, a type of AI, can design entirely new pyrimidine derivatives with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Future research will likely see a deeper integration of AI and ML in the exploration of the chemical space around this compound. For example, machine learning models could be trained on data from high-throughput screening of pyrimidine libraries to identify novel kinase inhibitors or agrochemicals. nih.gov This data-driven approach can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing the time and cost of research and development.

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Predicts biological activity from chemical structure. | Rapidly screen virtual libraries of derivatives for potential bioactivity. researchgate.net |

| Generative Models | Designs novel molecules with desired properties. | Create new pyrimidine analogues with optimized potency and selectivity. nih.gov |

| Predictive Toxicology | Forecasts potential adverse effects of new compounds. | Prioritize compounds with better safety profiles for synthesis. |

| Reaction Prediction | Suggests optimal synthetic routes for target molecules. | Accelerate the development of efficient synthetic strategies. |

Development of Novel Synthetic Strategies for Complex Pyrimidine Analogues

The synthesis of functionalized pyrimidines is a mature field, yet there is continuous demand for more efficient, scalable, and versatile synthetic methods. The chlorine at the C2 position and the amine at the C4 position of this compound are key functional groups that can be manipulated to create a diverse range of analogues.

Established methods like nucleophilic aromatic substitution (SNAr) can be used to replace the chlorine atom with various nucleophiles. researchgate.netthieme.de Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, provide powerful tools for introducing aryl, heteroaryl, or new amino groups at the C2 position. nih.govacs.org Electrochemical methods are also emerging as a mild and efficient way to synthesize substituted pyrimidines. nih.gov

Future research will likely focus on developing novel synthetic strategies to build more complex molecules from the this compound scaffold. This could include the development of one-pot, multi-component reactions to rapidly generate molecular diversity. Furthermore, the synthesis of fused pyrimidine systems, such as pyridopyrimidines or pyrimidoindazoles, starting from appropriately functionalized derivatives of this compound, could lead to novel heterocyclic systems with unique biological activities. mdpi.comacs.orgacs.org The development of scalable synthetic routes is also crucial for enabling the production of sufficient quantities of these compounds for extensive biological evaluation. acs.orggoogle.com

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine to minimize byproduct formation?

Methodological Answer: The synthesis involves nucleophilic substitution reactions, where reaction conditions significantly influence product distribution. For example, using Combiflash chromatography (0–30% ethyl acetate in hexane) can isolate the target compound (59% yield) while minimizing byproducts like 4-chloro-N-ethyl-N-methylpyrimidin-2-amine (14.4%) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Lower temperatures reduce side reactions.

- Purification : Gradient elution in column chromatography improves separation efficiency.

Monitoring via TLC or HPLC during synthesis ensures real-time optimization .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Assign peaks based on coupling patterns. For example, the doublet at δ 6.30 ppm (J = 6.2 Hz) corresponds to the pyrimidine C5-H, while the triplet at δ 1.18 ppm confirms the ethyl group .

- Mass Spectrometry (MS) : APCI-MS shows m/z 171.8 [M + H]+, validating the molecular weight.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : Employ reverse-phase columns (C18) with acetonitrile/water mobile phases for analytical-scale purification .

Q. How does reaction stoichiometry influence the yield?

Methodological Answer:

- Molar ratios : Excess amine reagents (e.g., N-ethylmethylamine) drive the substitution reaction to completion.

- Catalyst use : Transition metal catalysts (e.g., Fe(acac)₃) can enhance efficiency in related pyrimidine syntheses .

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Q. What are key considerations for scaling up synthesis?

Methodological Answer:

- Batch vs. continuous flow : Continuous reactors improve heat/mass transfer, reducing byproducts.

- Solvent recovery : Implement distillation systems for cost-effective recycling.

- Safety protocols : Address exothermicity risks using controlled addition methods and inert atmospheres .

Advanced Research Questions

Q. How can DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy .

- Basis sets : Apply triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization.

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .

Q. How to resolve contradictions in NMR data, such as unexpected coupling patterns?

Methodological Answer:

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting changes at different temperatures.

- 2D experiments : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons.

- Computational validation : Compare experimental shifts with DFT-derived chemical shifts (e.g., using Gaussian) .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer:

- X-ray crystallography : Solve structures using SHELX software, analyzing hydrogen bonds (e.g., N–H⋯N) and π-π interactions .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., C–H⋯O) to lattice energy.

- Thermal analysis : Correlate melting points with packing efficiency using DSC .

Q. What in silico approaches predict biological activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with binding free energy calculations (MM/PBSA) .

- Pharmacophore modeling : Identify essential functional groups (e.g., chloro, pyrimidine) for activity using Schrödinger Suite.

- ADMET prediction : Assess toxicity and bioavailability via SwissADME or ProTox-II .

Q. How can kinetic studies elucidate reaction mechanisms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.